molecular formula C21H16FN5O2 B11328356 1-[7-(4-Fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione

1-[7-(4-Fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione

Cat. No.: B11328356
M. Wt: 389.4 g/mol
InChI Key: JIZQMTVKFHBYON-UHFFFAOYSA-N
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Description

The compound 1-[7-(4-Fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione is a triazolopyrimidine derivative featuring a 4-fluorophenyl group at position 7, a phenyl group at position 5, and a pyrrolidine-2,5-dione moiety at position 2 of the heterocyclic core. The triazolopyrimidine scaffold is known for its versatility in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors, antimicrobial agents, or CNS-targeting molecules .

Properties

Molecular Formula

C21H16FN5O2

Molecular Weight

389.4 g/mol

IUPAC Name

1-[7-(4-fluorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H16FN5O2/c22-15-8-6-14(7-9-15)17-12-16(13-4-2-1-3-5-13)23-20-24-21(25-27(17)20)26-18(28)10-11-19(26)29/h1-9,12,17H,10-11H2,(H,23,24,25)

InChI Key

JIZQMTVKFHBYON-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=NN3C(C=C(NC3=N2)C4=CC=CC=C4)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRROLIDINE-2,5-DIONE typically involves multi-step reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications .

Scientific Research Applications

Biological Activities

Numerous studies have investigated the biological activities associated with this compound and its derivatives:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents. For instance, modifications to the triazole ring have enhanced its efficacy against breast and lung cancer cells .
  • Antiviral Properties : Some studies have shown that similar triazole derivatives can inhibit viral replication in vitro, making them candidates for antiviral drug development .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in animal models, which could lead to therapeutic applications in treating inflammatory diseases .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Cancer Treatment : A study published in the International Journal of Molecular Sciences reported on a series of synthesized triazole derivatives that showed promising results in inhibiting tumor growth in xenograft models. The study emphasized the importance of structural modifications for enhancing biological activity .
  • Antiviral Research : A recent investigation into the antiviral properties of related triazole compounds revealed their mechanism of action against specific viral targets. This research supports further exploration into their use as antiviral agents .
  • Inflammation Models : Experimental data from animal studies indicated that the compound significantly reduced markers of inflammation compared to control groups, suggesting its potential utility in treating chronic inflammatory conditions .

Comparative Data Table

Application AreaObserved EffectsReference
AnticancerCytotoxicity against cancer cells
AntiviralInhibition of viral replication
Anti-inflammatoryReduction in inflammation markers

Mechanism of Action

The mechanism of action of 1-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or interact with microbial cell membranes, resulting in antimicrobial activity .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound Substituents Key Features Potential Applications
Target Compound 4-Fluorophenyl, Pyrrolidine-dione High electronegativity, H-bond donors CNS or kinase targeting
Compound Phenyl, Amino, Ester Ester functionality, simpler synthesis Unreported

Heterocyclic Compounds with Bioactive Substituents

Quinazoline-Pyrazole Derivatives ()

Compounds like N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones exhibit antimicrobial activity (e.g., 50 µg/mL inhibition of Fusarium graminearum by compound 5d ). While the target compound lacks a quinazoline core, its triazolopyrimidine scaffold and fluorinated aryl group may similarly interact with microbial enzymes. The pyrrolidine-dione could enhance binding affinity compared to aldehyde hydrazones due to stronger dipole interactions.

Pyrazole-Based Pesticides ()

Halogenated pyrazoles like fipronil and ethiprole () are potent pesticides. Although structurally distinct from the target compound, the shared use of halogen atoms (e.g., fluorine in the target vs. chlorine/trifluoromethyl in pyrazoles) suggests that halogenation is critical for bioactivity, possibly by disrupting ion channels or enzymatic function .

Table 2. Bioactivity Comparison with Non-Triazolopyrimidine Compounds

Compound Type Core Structure Key Substituents Reported Activity Target Compound Inference
Quinazoline-Pyrazole Quinazoline Aldehyde hydrazones Antimicrobial Possible antimicrobial
Pyrazole Pesticides Pyrazole Halogens Insecticidal Unlikely pesticidal

Biological Activity

The compound 1-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione is a complex organic molecule notable for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazolopyrimidines and is characterized by a unique arrangement of a triazole ring fused to a pyrimidine structure. Its molecular formula is C24H18FN5OC_{24}H_{18}FN_5O with a molecular weight of 411.4 g/mol. The structural complexity contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC24H18FN5O
Molecular Weight411.4 g/mol
IUPAC NameN-[7-(4-fluorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide
InChI KeyNQVOHPUDGQWGHI-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and proliferation. For example, the compound may interfere with the activity of polo-like kinase 1 (Plk1), which is crucial in cancer cell mitosis and has been explored as a target for anticancer therapies .

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • Inhibition of Plk1 : Studies have shown that derivatives can effectively inhibit Plk1 activity in vitro, leading to reduced cancer cell viability .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In vitro assays showed that it could suppress cyclooxygenase (COX) enzymes involved in the inflammatory response:

  • COX Inhibition : The IC50 values for related compounds against COX-2 were reported as low as 0.04 μM, indicating potent anti-inflammatory activity comparable to standard drugs like celecoxib .

Antiviral Activity

Recent studies have suggested potential antiviral applications against influenza viruses by disrupting protein-protein interactions essential for viral replication:

  • PA-PB1 Interaction Disruption : Compounds within this framework have shown efficacy in inhibiting the RdRP PA-PB1 interaction critical for influenza virus replication .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the triazole and pyrimidine rings can significantly affect potency and selectivity:

  • Fluorophenyl Substitution : The presence of the fluorophenyl group enhances binding affinity to target proteins due to increased hydrophobic interactions and potential hydrogen bonding capabilities.

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological assays:

  • Cancer Cell Lines : In vitro studies on cancer cell lines demonstrated that derivatives led to significant reductions in cell proliferation rates.
  • Inflammation Models : Animal models treated with related compounds showed decreased inflammation markers compared to controls.

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